molecular formula C8H12O3 B11920545 ((1R,2R)-2-formylcyclobutyl)methyl acetate

((1R,2R)-2-formylcyclobutyl)methyl acetate

Cat. No.: B11920545
M. Wt: 156.18 g/mol
InChI Key: OYQHJCMXKSAHIL-YUMQZZPRSA-N
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Description

((1R,2R)-2-formylcyclobutyl)methyl acetate is an organic compound with a unique structure that includes a cyclobutane ring, a formyl group, and a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,2R)-2-formylcyclobutyl)methyl acetate typically involves the formation of the cyclobutane ring followed by the introduction of the formyl and methyl acetate groups. One common method involves the cyclization of a suitable precursor, such as a 1,2-dihalide, under conditions that promote ring closure. The formyl group can be introduced via formylation reactions, and the methyl acetate group can be added through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. For example, catalytic hydrogenation and asymmetric catalytic hydrogenation reactions can be employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

((1R,2R)-2-formylcyclobutyl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

((1R,2R)-2-formylcyclobutyl)methyl acetate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology

In biological research, this compound can be used to study the effects of cyclobutane-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity and functional groups make it a candidate for drug design and synthesis.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which ((1R,2R)-2-formylcyclobutyl)methyl acetate exerts its effects depends on its interactions with molecular targets. The formyl group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((1R,2R)-2-formylcyclobutyl)methyl acetate is unique due to its combination of a cyclobutane ring, formyl group, and methyl acetate group. This combination imparts distinct reactivity and properties compared to other similar compounds. The presence of the cyclobutane ring adds strain and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

[(1R,2R)-2-formylcyclobutyl]methyl acetate

InChI

InChI=1S/C8H12O3/c1-6(10)11-5-8-3-2-7(8)4-9/h4,7-8H,2-3,5H2,1H3/t7-,8-/m0/s1

InChI Key

OYQHJCMXKSAHIL-YUMQZZPRSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1CC[C@H]1C=O

Canonical SMILES

CC(=O)OCC1CCC1C=O

Origin of Product

United States

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